molecular formula C12H18F3NO5 B13591772 rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]aceticacid

rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]aceticacid

Cat. No.: B13591772
M. Wt: 313.27 g/mol
InChI Key: WBCJCDMARGMSQX-HTQZYQBOSA-N
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Description

rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid (CAS: 2648902-34-3) is a chiral morpholine derivative featuring a trifluoromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid side chain. Its molecular formula is C₁₂H₁₈F₃NO₅ (MW: 313.27 g/mol) . The compound’s structure combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) with stereochemical complexity at the 3R and 6R positions. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, making it relevant in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C12H18F3NO5

Molecular Weight

313.27 g/mol

IUPAC Name

2-[(3R,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid

InChI

InChI=1S/C12H18F3NO5/c1-11(2,3)21-10(19)16-5-8(12(13,14)15)20-6-7(16)4-9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8-/m1/s1

InChI Key

WBCJCDMARGMSQX-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](OC[C@H]1CC(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC1CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of appropriate amines with epoxides or other electrophiles.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the morpholine ring may facilitate its interaction with biological membranes. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on functional groups, stereochemistry, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Source/Application References
rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid C₁₂H₁₈F₃NO₅ 313.27 Morpholine core, Boc group, trifluoromethyl, acetic acid side chain 2648902-34-3 Intermediate for peptidomimetics or kinase inhibitors
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid C₁₁H₁₆F₃NO₄ 283.25 Pyrrolidine core, Boc group, trifluoromethyl, carboxylic acid 1808807-76-2 Building block for protease inhibitors
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid C₁₁H₁₉NO₄ 229.27 Pyrrolidine core, Boc group, methyl substituent, carboxylic acid 1119512-35-4 Intermediate in asymmetric synthesis
rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid (cis) C₁₂H₂₀N₂O₆ 288.29 Morpholine core, Boc group, hydroxymethyl, acetic acid side chain 2089245-33-8 Potential prodrug or solubility-enhancing derivative
rac-Methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride (trans) C₁₀H₁₅F₃NO₃·HCl 297.69 Morpholine core, trifluoromethyl, methyl ester (hydrochloride salt) 2648869-69-4 Esterified prodrug form; enhances membrane permeability

Key Findings:

Core Heterocycle Differences :

  • Morpholine vs. Pyrrolidine : Morpholine derivatives (e.g., target compound) exhibit enhanced solubility due to the oxygen atom in the ring, whereas pyrrolidine analogs (e.g., CAS 1808807-76-2) may offer greater conformational rigidity .
  • Trifluoromethyl vs. Methyl : The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to methyl-substituted analogs (e.g., CAS 1119512-35-4) .

Functional Group Modifications :

  • Acetic Acid vs. Carboxylic Acid : The acetic acid side chain in the target compound provides a flexible linker for conjugation, unlike direct carboxylic acid substituents in pyrrolidine analogs .
  • Ester vs. Acid : The methyl ester hydrochloride derivative (CAS 2648869-69-4) serves as a prodrug, improving bioavailability compared to the free acid form .

Stereochemical Impact :

  • The (3R,6R) configuration in the target compound ensures spatial alignment critical for binding to biological targets, whereas cis/trans isomerism in hydroxymethyl analogs (e.g., CAS 2089245-33-8) alters polarity and solubility .

Research Implications

  • Pharmaceutical Applications : The trifluoromethyl-morpholine scaffold is promising for kinase inhibitors due to its balanced lipophilicity and hydrogen-bonding capacity .
  • Synthetic Utility: Boc protection in the target compound facilitates selective deprotection during multi-step syntheses, unlike non-protected analogs .

Biological Activity

Rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid is an organic compound notable for its complex structure and potential biological applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

Structural Characteristics

The compound has a molecular formula of C₁₁H₁₆F₃NO₅ and a molecular weight of approximately 299.24 g/mol. Its structure features a morpholine ring with a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group, which are critical for its reactivity and stability in biological systems .

Synthesis

The synthesis of rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid typically involves multi-step processes that can include the use of ionic liquids to enhance yield and purity during high-temperature deprotection steps. The ability to manipulate these functional groups allows for various modifications that can tailor the compound's properties for specific applications in drug development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's pharmacokinetic properties, contributing to its stability and reactivity in biochemical pathways. This makes it a candidate for therapeutic applications, particularly in enzyme-substrate interactions and protein modifications .

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies have indicated that derivatives of similar structural frameworks exhibit significant anti-inflammatory properties. For instance, compounds with similar morpholine structures have shown promising results in reducing inflammation markers in cellular assays .
  • Antioxidant Properties : Research has demonstrated that compounds containing the tert-butoxycarbonyl group often exhibit antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, suggesting a role in metabolic modulation and therapeutic interventions for related disorders.

Comparative Analysis

To understand the unique biological activity of rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid compared to other compounds, the following table summarizes key structural features and activities:

Compound NameStructure FeaturesUnique AspectsBiological Activity
Racemic Morpholine DerivativesMorpholine ring with varied substituentsDiverse biological activities based on substitutionsAnti-inflammatory, antioxidant
Trifluoromethyl Substituted CompoundsTrifluoromethyl group enhances reactivityImproved pharmacokineticsEnzyme inhibition
Tert-butoxycarbonyl Amino AcidsBoc protecting groups common in peptide synthesisVersatile in synthetic chemistryPotential therapeutic applications

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